PF-3882845

Catalog No.
S539098
CAS No.
1023650-66-9
M.F
C24H22ClN3O2
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3882845

CAS Number

1023650-66-9

Product Name

PF-3882845

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-03882845; PF 03882845; PF03882845.

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

The exact mass of the compound (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid is 419.1401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3882845 is a highly potent, orally bioavailable, non-steroidal mineralocorticoid receptor (MR) antagonist. Originally developed for the treatment of diabetic nephropathy and hypertension, this pyrazoline-based compound represents a critical structural departure from classical steroidal MR antagonists like spironolactone and eplerenone. For procurement and material selection, PF-3882845 is prioritized for its sub-nanomolar target affinity, exceptional in vivo oral bioavailability (F = 86% in rats), and a highly differentiated therapeutic index that decouples renal protection from electrolyte disruption [1].

Relying on generic steroidal MR antagonists (such as spironolactone or eplerenone) for in vitro or in vivo modeling introduces severe experimental bottlenecks. Spironolactone lacks receptor selectivity, leading to confounding androgenic and progestogenic off-target effects. Eplerenone, while more selective, suffers from low potency and a poor therapeutic index, requiring massive dosing (e.g., 450 mg/kg) that complicates formulation and reliably induces hyperkalemia in chronic models. Substituting PF-3882845 with these legacy steroidal compounds forces researchers to compromise between incomplete target blockade, formulation-limited dosing, and premature model mortality due to electrolyte imbalance [1].

Ultra-High Affinity Mineralocorticoid Receptor Blockade

In head-to-head serum-free in vitro assays, PF-3882845 demonstrates an IC50 of 0.755 nM for the mineralocorticoid receptor (MR), compared to 109 nM for the steroidal benchmark eplerenone. This >140-fold increase in potency ensures complete target saturation at nanomolar concentrations, preventing off-target receptor activation common with higher-dose steroidal alternatives [1].

Evidence DimensionIn vitro MR binding affinity (IC50)
Target Compound Data0.755 nM
Comparator Or BaselineEplerenone (109 nM)
Quantified Difference144-fold higher affinity
ConditionsSerum-free in vitro functional assay

Allows researchers to achieve robust MR blockade at drastically lower concentrations, minimizing solvent toxicity and off-target confounding in cellular assays.

Superior In Vivo Therapeutic Index for Renal Protection

A critical limitation of steroidal MR antagonists in chronic in vivo models is the induction of hyperkalemia, which introduces high variability and mortality. PF-3882845 exhibits a highly differentiated therapeutic index (TI)—calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for urinary albumin to creatinine ratio (UACR) lowering. PF-3882845 achieves a TI of 83.8, whereas eplerenone yields a TI of only 1.47 [1].

Evidence DimensionTherapeutic Index (Hyperkalemia vs. UACR suppression)
Target Compound Data83.8
Comparator Or BaselineEplerenone (1.47)
Quantified Difference57-fold superior therapeutic index
ConditionsUninephrectomized Sprague-Dawley rats on high salt diet with aldosterone infusion

Procuring a compound with a 57-fold superior therapeutic index ensures long-term model viability and reproducible data without the physiological confounding of severe electrolyte imbalance.

Dose-Efficiency and Formulation Compatibility in Chronic Workflows

For industrial and academic in vivo workflows, formulation limits are a critical bottleneck. PF-3882845 provides high oral bioavailability (F = 86% in rats) and suppresses aldosterone-induced renal collagen IV expression at doses as low as 5 mg/kg BID. In contrast, the steroidal comparator eplerenone requires massive doses of 450 mg/kg BID to achieve equivalent anti-fibrotic efficacy [1].

Evidence DimensionMinimum effective oral dose for in vivo anti-fibrotic efficacy
Target Compound Data5 mg/kg BID
Comparator Or BaselineEplerenone (450 mg/kg BID)
Quantified Difference90-fold reduction in required in vivo dose
ConditionsOral gavage (BID) in aldosterone-infused rat models

Drastically reduces the active pharmaceutical ingredient (API) volume needed for chronic studies and simplifies vehicle formulation by avoiding the solubility and suspension limits associated with high-dose steroidal dosing.

Structural Divergence and Receptor Selectivity

Unlike spironolactone, which suffers from poor selectivity and activates androgen and progesterone receptors, PF-3882845 is a non-steroidal pyrazoline derivative. It exhibits >8910 nM IC50 for glucocorticoid and androgen receptors, and only modest binding to the progesterone receptor (IC50 = 416 nM), yielding a 46-fold selectivity window for MR over PR in functional assays [1].

Evidence DimensionReceptor Selectivity (MR vs PR/AR/GR)
Target Compound DataMR IC50 = 9 nM; PR IC50 = 416 nM; AR/GR > 8910 nM
Comparator Or BaselineSpironolactone (prominent AR/PR cross-reactivity)
Quantified Difference46-fold selectivity for MR over nearest off-target (PR)
ConditionsIn vitro functional and binding assays

Procuring this non-steroidal scaffold prevents the endocrine-disrupting side effects that confound data when using first-generation steroidal MR antagonists.

Chronic In Vivo Models of Diabetic Nephropathy

Due to its 57-fold superior therapeutic index against hyperkalemia, PF-3882845 is a highly preferred selection for long-term rodent models of renal fibrosis where steroidal alternatives like eplerenone cause premature mortality and physiological confounding [1].

High-Throughput Endocrine Signaling Assays

The >140-fold higher affinity over eplerenone allows for robust target engagement at sub-nanomolar concentrations, minimizing solvent toxicity and off-target activation in cell-based screening assays [1].

Non-Steroidal Scaffold Benchmarking

As a highly selective pyrazoline derivative, PF-3882845 serves as a critical reference standard for developing next-generation MR antagonists free from the androgenic and progestogenic off-target effects inherent to spironolactone[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

419.1400546 Da

Monoisotopic Mass

419.1400546 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34ZKU73FU3

Wikipedia

Pf-03882845

Dates

Last modified: 04-14-2024
1: Kolkhof P, Nowack C, Eitner F. Nonsteroidal antagonists of the mineralocorticoid receptor. Curr Opin Nephrol Hypertens. 2015 Sep;24(5):417-24. doi: 10.1097/MNH.0000000000000147. Review. PubMed PMID: 26083526.
2: Bisping E, Wakula P, Poteser M, Heinzel FR. Targeting cardiac hypertrophy: toward a causal heart failure therapy. J Cardiovasc Pharmacol. 2014 Oct;64(4):293-305. doi: 10.1097/FJC.0000000000000126. Review. PubMed PMID: 25286359.
3: Fryer RM, Boustany-Kari CM, MacDonnell SM. Engaging novel cell types, protein targets and efficacy biomarkers in the treatment of diabetic nephropathy. Front Pharmacol. 2014 Aug 7;5:185. doi: 10.3389/fphar.2014.00185. eCollection 2014. PubMed PMID: 25147524; PubMed Central PMCID: PMC4124518.
4: Casimiro-Garcia A, Piotrowski DW, Ambler C, Arhancet GB, Banker ME, Banks T, Boustany-Kari CM, Cai C, Chen X, Eudy R, Hepworth D, Hulford CA, Jennings SM, Loria PM, Meyers MJ, Petersen DN, Raheja NK, Sammons M, She L, Song K, Vrieze D, Wei L. Identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-me thoxynicotinic acid, a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist. J Med Chem. 2014 May 22;57(10):4273-88. doi: 10.1021/jm500206r. Epub 2014 Apr 30. PubMed PMID: 24738581.
5: Orena S, Maurer TS, She L, Eudy R, Bernardo V, Dash D, Loria P, Banker ME, Tugnait M, Okerberg CV, Qian J, Boustany-Kari CM. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy. Front Pharmacol. 2013 Oct 14;4:115. doi: 10.3389/fphar.2013.00115. eCollection 2013. PubMed PMID: 24133446; PubMed Central PMCID: PMC3796291.
6: Eudy RJ, Sahasrabudhe V, Sweeney K, Tugnait M, King-Ahmad A, Near K, Loria P, Banker ME, Piotrowski DW, Boustany-Kari CM. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism. J Transl Med. 2011 Oct 21;9:180. doi: 10.1186/1479-5876-9-180. PubMed PMID: 22017794; PubMed Central PMCID: PMC3305907.

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